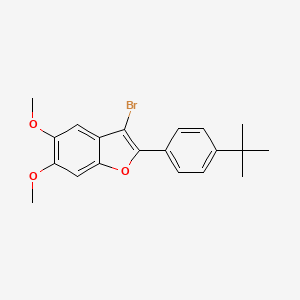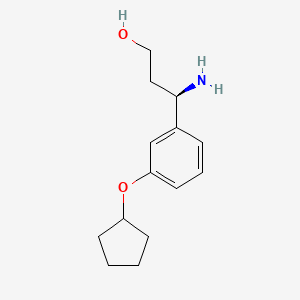
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL is a complex organic compound that features a pyrazole ring substituted with a nitro group and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL typically involves multi-step organic reactions One common route includes the nitration of a pyridine derivative followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The hydroxyl group can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various halogenated or alkylated derivatives.
科学的研究の応用
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and pyridine rings can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Methyl-1-(4-nitro-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL: shares structural similarities with other nitro-pyrazole derivatives.
4-Nitro-3-(pyridin-2-YL)-1H-pyrazole: Lacks the methyl and hydroxyl groups.
2-Methyl-1-(4-amino-3-(pyridin-2-YL)-1H-pyrazol-1-YL)propan-2-OL: Contains an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in this compound provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H14N4O3 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
2-methyl-1-(4-nitro-3-pyridin-2-ylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H14N4O3/c1-12(2,17)8-15-7-10(16(18)19)11(14-15)9-5-3-4-6-13-9/h3-7,17H,8H2,1-2H3 |
InChIキー |
YIHJEJLADAANQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1C=C(C(=N1)C2=CC=CC=N2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


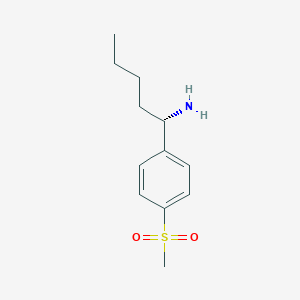

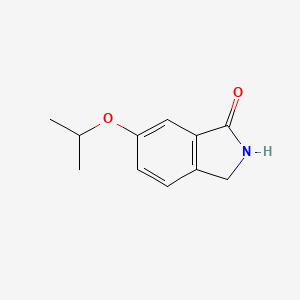



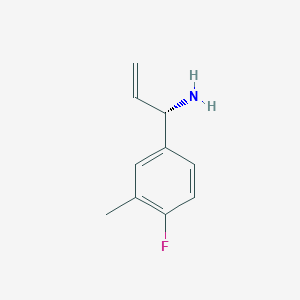

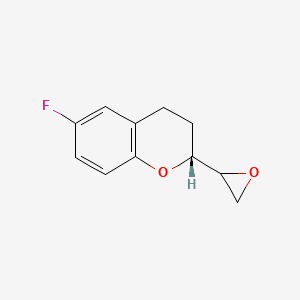
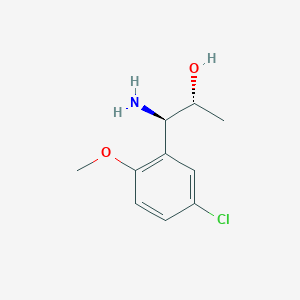
![(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051027.png)

